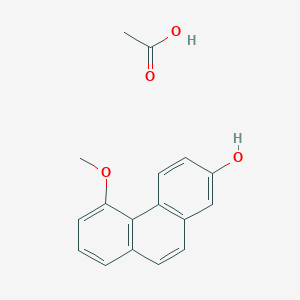
Acetic acid;5-methoxyphenanthren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxyphenanthren-2-ol is a compound that combines the properties of acetic acid and a phenanthrene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxyphenanthren-2-ol typically involves the introduction of a methoxy group to the phenanthrene structure, followed by the addition of an acetic acid moiety. One common method is the methoxylation of phenanthrene using methanol and a catalyst, followed by the acylation with acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methoxyphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: More saturated phenanthrene derivatives.
Substitution: Halogenated or aminated phenanthrene derivatives.
Applications De Recherche Scientifique
Acetic acid;5-methoxyphenanthren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxyphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Acetic acid;5-methoxyphenanthren-2-ol can be compared with other similar compounds, such as:
Phenanthrene: Lacks the methoxy and acetic acid groups, resulting in different chemical and biological properties.
Methoxyphenanthrene: Contains the methoxy group but lacks the acetic acid moiety.
Acetic acid derivatives: Compounds with different aromatic or aliphatic groups attached to the acetic acid.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
62705-48-0 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
acetic acid;5-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-14-4-2-3-10-5-6-11-9-12(16)7-8-13(11)15(10)14;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
Clé InChI |
UOGNLUDTMLFLLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=CC2=C1C3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


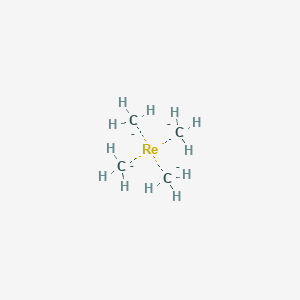
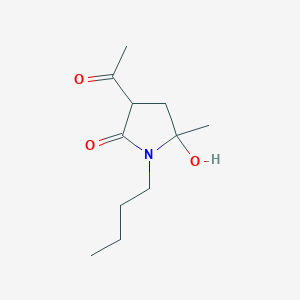
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

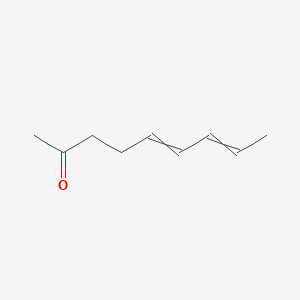
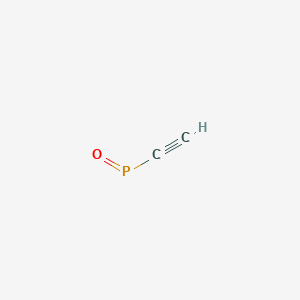
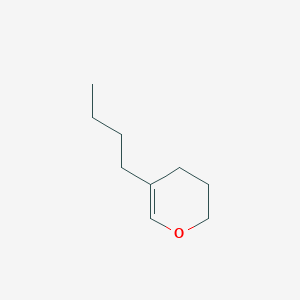
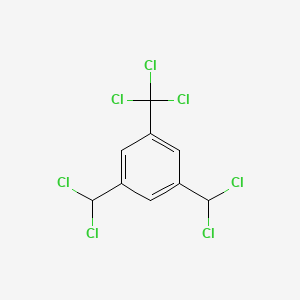
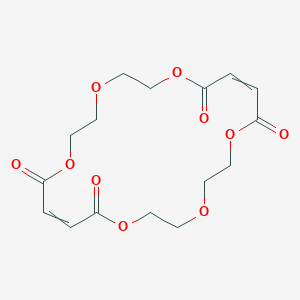
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
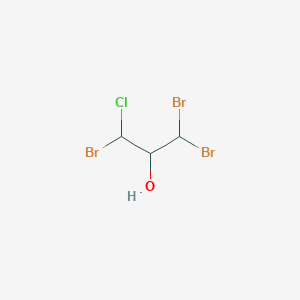
![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)

